

(S)-3-Amino-3-(4-chlorophenyl)propanoic acid properties

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Compound of Interest

Compound Name: 3-Amino-3-(4-chlorophenyl)propanoic acid

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An In-Depth Technical Guide to (S)-3-Amino-3-(4-chlorophenyl)propanoic acid

Introduction

(S)-3-Amino-3-(4-chlorophenyl)propanoic acid is a non-proteinogenic β -amino acid derivative that has emerged as a crucial chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique structure, featuring a stereocenter and a halogenated aromatic ring, provides a versatile scaffold for synthesizing complex bioactive molecules and therapeutic agents. Unlike its α -amino acid counterparts, the β -amino structure allows for the creation of peptidomimetics and other compounds with altered conformational properties, often leading to enhanced metabolic stability and novel biological activities. This guide offers a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Compound Identification and Chemical Structure

Correctly identifying a chemical entity is the foundation of reproducible science. (S)-3-Amino-3-(4-chlorophenyl)propanoic acid is known by several synonyms, and its key identifiers are cataloged for precise reference in research and procurement.

Identifier	Value	Source
IUPAC Name	(3S)-3-amino-3-(4-chlorophenyl)propanoic acid	[1]
CAS Number	131690-60-3	[1][2]
Molecular Formula	C ₉ H ₁₀ ClNO ₂	[1][2]
Synonyms	L-β-Phe(4-Cl)-OH, (S)-4-Chloro-β-phenylalanine	[2]
PubChem CID	684223	[1]
MDL Number	MFCD03840457	[2]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental settings, from reaction conditions to formulation. This molecule is noted for its favorable stability and solubility, making it a practical choice for synthetic applications.[2]

Property	Value	Source
Molecular Weight	199.64 g/mol	[2]
Appearance	Off-white solid	[2]
Purity	Typically ≥ 98% (HPLC, Chiral Purity)	[2]
Melting Point	223 °C (decomposes) (lit.)	
Storage Conditions	Store at 0-8 °C for long-term stability	[2]

Synthesis and Stereochemical Control

While numerous proprietary methods exist for the asymmetric synthesis of the (S)-enantiomer, a common and well-documented approach in the literature is the synthesis of the racemic

mixture, which can then be resolved. The foundational synthesis involves a one-pot reaction of an aromatic aldehyde, malonic acid, and a source of ammonia.

Experimental Protocol: Racemic Synthesis

This protocol describes a common method for preparing racemic **3-amino-3-(4-chlorophenyl)propanoic acid**.^{[3][4]} The causality behind this choice of reactants lies in its efficiency: it combines a Knoevenagel condensation, a Michael addition of ammonia, and decarboxylation in a single refluxing step.

Materials:

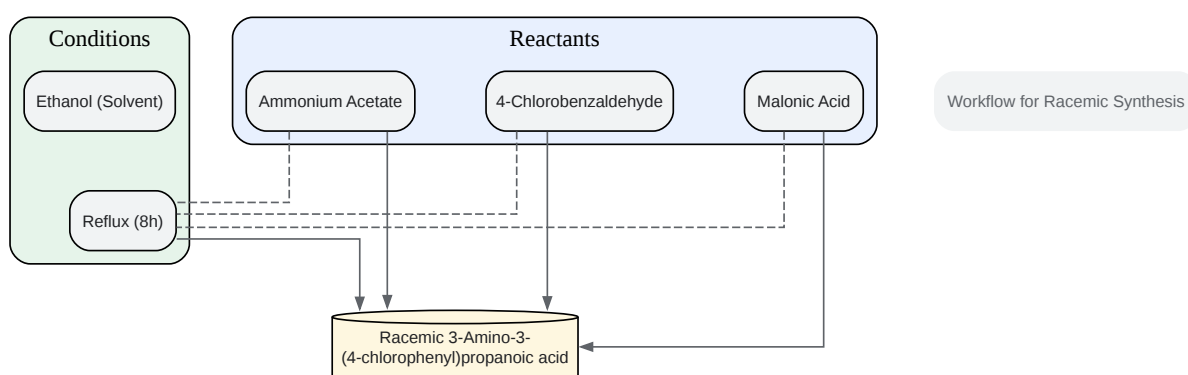
- 4-Chlorobenzaldehyde
- Malonic Acid
- Ammonium Acetate
- Ethanol (Absolute)

Procedure:

- Combine 4-chlorobenzaldehyde (1.0 eq), malonic acid (~1.0 eq), and ammonium acetate (~1.3 eq) in a round-bottom flask.
- Add sufficient absolute ethanol to form a stirrable suspension (e.g., ~1.5-2.0 L per mole of aldehyde).
- Equip the flask with a reflux condenser and a magnetic stirrer.
- Heat the suspension to reflux with vigorous stirring. The reaction mixture will typically become clear before a precipitate forms.
- Maintain reflux for approximately 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.

- Filter the white precipitate and wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.
- Dry the product under reduced pressure to yield the crude racemic amino acid.[3][4]

Self-Validation: The identity and purity of the resulting product should be confirmed using analytical techniques such as ^1H -NMR, ^{13}C -NMR, and Mass Spectrometry. The melting point can also serve as an initial purity check.



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Workflow for Racemic Synthesis

Achieving Stereoselectivity

For drug development, enantiomeric purity is critical. The pure (S)-enantiomer is typically obtained via two primary routes:

- **Chiral Resolution:** The synthesized racemic mixture is separated into its constituent enantiomers using a chiral resolving agent or through chiral chromatography.
- **Asymmetric Synthesis:** A stereoselective synthesis is employed from the outset, using chiral catalysts or auxiliaries to direct the formation of the desired (S)-enantiomer.

Key Applications in Research and Development

The utility of (S)-3-Amino-3-(4-chlorophenyl)propanoic acid stems from its identity as a chiral building block, enabling the construction of molecules with precise three-dimensional architectures.

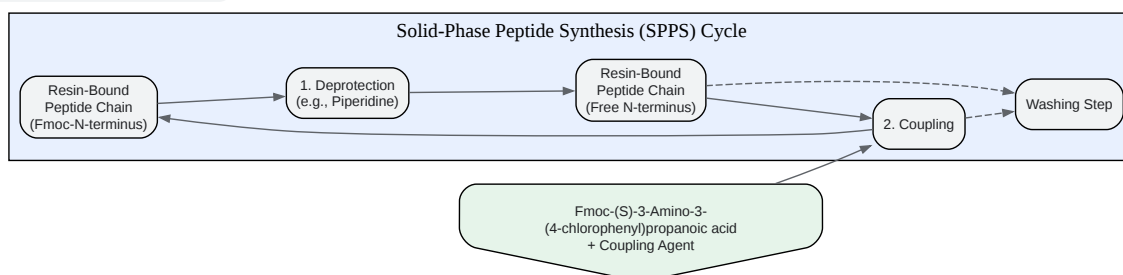
Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2] The presence of the 4-chlorophenyl group can significantly influence a drug candidate's properties by enhancing interactions with biological targets, improving pharmacokinetic profiles, or increasing metabolic stability.[2][5] Its application allows for the creation of novel compounds with potentially higher efficacy and specificity.[2]

Peptide Synthesis

In the field of biopharmaceuticals, it is used to create peptide-based compounds with specific stereochemistry, which is essential for achieving the desired biological activity.[2] For use in Solid-Phase Peptide Synthesis (SPPS), its amino group must be protected, most commonly with a fluorenylmethoxycarbonyl (Fmoc) group. The resulting derivative, Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid (CAS: 479064-91-0), is a versatile reagent for incorporating this non-natural amino acid into a growing peptide chain.[6] This modification is instrumental in developing novel therapeutic peptides in areas like oncology and neurology.[6]

Incorporation into a Peptide Chain via SPPS



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Incorporation into a Peptide Chain via SPPS

Neuropharmacology and Biochemical Research

Researchers utilize this compound and its derivatives to synthesize molecular probes for studying neurotransmitter systems.[2][6] These tools help elucidate the mechanisms of action for drugs that modulate synaptic transmission.[2] Furthermore, it is employed in biochemical assays to assess the activity of specific enzymes and receptors, providing valuable insights into metabolic pathways and identifying potential therapeutic targets.[2]

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety. While a specific Safety Data Sheet (SDS) should always be consulted, general safety information for this class of compounds is available.

- **Hazards:** The Boc-protected derivative is known to cause skin and serious eye irritation and may cause respiratory irritation.[7][8] It is prudent to handle the unprotected amino acid with similar precautions.
- **Personal Protective Equipment (PPE):** Always wear appropriate protective gear, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[8]
- **Storage:** Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended at 0-8 °C.[2][8]

Trustworthiness and Self-Validation: The information provided here is for guidance. You are required to obtain and review the material-specific SDS from your supplier before handling this compound. The SDS will provide comprehensive and legally mandated safety, handling, and disposal information.

Conclusion

(S)-3-Amino-3-(4-chlorophenyl)propanoic acid is a high-value chemical tool for the modern life scientist. Its utility as a chiral intermediate for pharmaceuticals, a building block for advanced peptidomimetics, and a probe for biochemical research underscores its importance. By understanding its properties, synthesis, and applications, researchers can effectively leverage this compound to drive innovation in drug discovery and development.

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